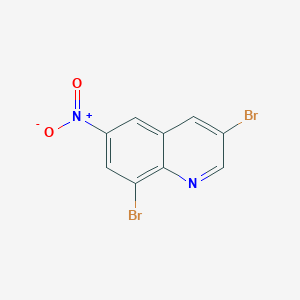
3,8-二溴-6-硝基喹啉
货号 B2734874
CAS 编号:
696611-46-8
分子量: 331.951
InChI 键: IPAXEFNOGMMLJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dibromo-6-nitroquinoline is a chemical compound with the molecular formula C9H4Br2N2O2 and a molecular weight of 331.95 . It is also known by its IUPAC name, 3,8-dibromo-6-nitroquinoline .
Synthesis Analysis
The synthesis of 3,8-Dibromo-6-nitroquinoline can be achieved through direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid . Another method involves the halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .Molecular Structure Analysis
The molecular structure of 3,8-Dibromo-6-nitroquinoline is represented by the SMILES notation: C1=C2C=C(C=NC2=C(C=C1N+[O-])Br)Br . This notation provides a way to describe the structure of chemical species using short ASCII strings.科学研究应用
-
Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods of Application : The methods of application often involve synthetic routes and medicinal significance of quinoline . This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or Outcomes : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
Scientific Field: Alzheimer’s Disease Research
- Application Summary : Quinoline compounds, including 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions, have been studied for their potential in the treatment and diagnosis of Alzheimer’s disease .
- Methods of Application : The study involved an in-depth NMR spectroscopy characterization of novel 8-substituted quinolines . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .
- Results or Outcomes : The study showed that a methanesulfonamide substituent at the 8-position, by comparison to nitro and amino substituents, displays both electron-withdrawing and electron-donating properties . This work provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .
-
Scientific Field: Anticancer Research
- Application Summary : Certain quinoline compounds, such as 5,7‐dibromo‐8‐hydroxyquinoline, have shown promising anticancer activity against various cell lines .
- Methods of Application : The study involved the synthesis of the compound and testing its efficacy against different cancer cell lines .
- Results or Outcomes : The compound 5,7‐dibromo‐8‐hydroxyquinoline showed significant anticancer activity against the HeLa, HT29, and C6 cell lines with IC50 ranging from 3.7 to 16.3 µM .
-
Scientific Field: Synthetic Chemistry
- Application Summary : Quinoline compounds, including 3-nitroquinolines, have been synthesized from readily available nitroolefins and anthranils .
- Methods of Application : The study involved a copper-catalyzed [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions .
- Results or Outcomes : A wide range of diversely substituted nitro-olefins and anthranils were successfully employed in this reaction to access a series of 3-nitro-quinolines in 81–93% yields .
-
Scientific Field: Fungicide Development
- Application Summary : 3,6-Dichloro- and 3,6-dibromo-8-quinolinols, which are related to 3,8-Dibromo-6-nitroquinoline, have been prepared and tested for their fungitoxic properties .
- Methods of Application : The compounds were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .
- Results or Outcomes : The results of the fungitoxicity tests were not specified in the available resources .
- Scientific Field: Alzheimer’s Disease Therapeutics and Diagnostic Agents
- Application Summary : An in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions has been conducted .
- Methods of Application : The study involved an in-depth NMR spectroscopy characterization of novel 8-substituted quinolines . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .
- Results or Outcomes : It has been shown in this work that a methanesulfonamide substituent at the 8-position, by comparison to nitro and amino substituents, displays both electron-withdrawing and electron-donating properties . This work provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .
属性
IUPAC Name |
3,8-dibromo-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXEFNOGMMLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-6-nitroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Formyl-3-nitrobenzoic acid
604000-99-9

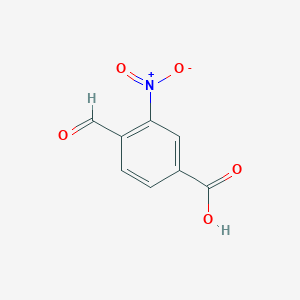
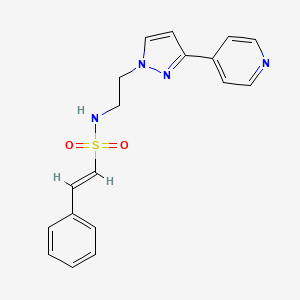
![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
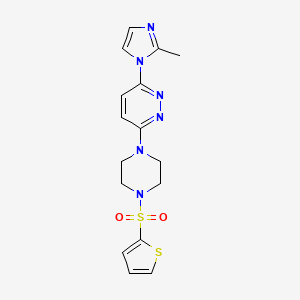
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
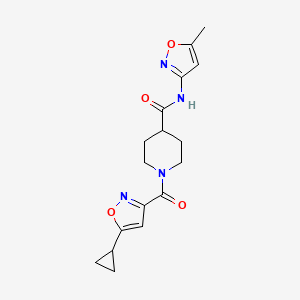
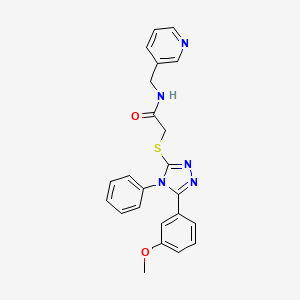
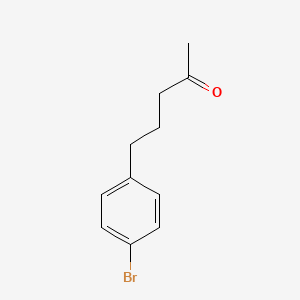
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)